molecular formula C48H45N3O9 B14393435 2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine CAS No. 88627-35-4

2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine

Cat. No.: B14393435
CAS No.: 88627-35-4
M. Wt: 807.9 g/mol
InChI Key: YRQFITVNEAGRNC-UHFFFAOYSA-N
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Description

2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in different fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its threefold substitution on the triazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with 1,3-diphenoxypropan-2-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazines depending on the nucleophile used.

Scientific Research Applications

2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(4-bromophenyl)pyrimidine
  • 2,4,6-Tri-tert-butylphenol
  • Dicyclohexyl (2,4,6-triisopropylphenyl)phosphine

Uniqueness

2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

88627-35-4

Molecular Formula

C48H45N3O9

Molecular Weight

807.9 g/mol

IUPAC Name

2,4,6-tris(1,3-diphenoxypropan-2-yloxy)-1,3,5-triazine

InChI

InChI=1S/C48H45N3O9/c1-7-19-37(20-8-1)52-31-43(32-53-38-21-9-2-10-22-38)58-46-49-47(59-44(33-54-39-23-11-3-12-24-39)34-55-40-25-13-4-14-26-40)51-48(50-46)60-45(35-56-41-27-15-5-16-28-41)36-57-42-29-17-6-18-30-42/h1-30,43-45H,31-36H2

InChI Key

YRQFITVNEAGRNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)OC3=NC(=NC(=N3)OC(COC4=CC=CC=C4)COC5=CC=CC=C5)OC(COC6=CC=CC=C6)COC7=CC=CC=C7

Origin of Product

United States

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